

Hafnium titanate (HfTiO₄) chemical and physical properties

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Compound of Interest

Compound Name: *Hafnium titanium tetraoxide*

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An In-depth Technical Guide to the Chemical and Physical Properties of Hafnium Titanate (HfTiO₄)

Introduction

Hafnium titanate (HfTiO₄) is a ceramic material of significant interest in various advanced technological fields. Its unique combination of thermal, electrical, and mechanical properties makes it a candidate for applications ranging from high-permittivity gate insulators in microelectronics to refractory materials and potential biocompatible coatings.^{[1][2]} This guide provides a comprehensive overview of the core chemical and physical characteristics of HfTiO₄, tailored for researchers, scientists, and professionals in drug development who may be interested in its application as a stable, biocompatible material.

Chemical and Structural Properties

Hafnium titanate is a mixed metal oxide with the chemical formula HfTiO₄. It is also known by other names such as hafnium titanium oxide.^[3]

Table 1: General Chemical Information

Property	Value
Chemical Formula	HfTiO4
CAS Number	12055-24-2[3][4]
Molar Mass	290.35 g/mol [3]

| Synonyms | Hafnium titanium oxide, **Hafnium titanium tetraoxide**[3] |

HfTiO4 crystallizes in an orthorhombic structure, often described with the space group Pbcn or P2₁2₁2.^{[1][5][6]} The crystal structure is three-dimensional and is derived from the α-PbO₂ type structure.^[1] In this arrangement, both hafnium (Hf⁴⁺) and titanium (Ti⁴⁺) ions are coordinated by six oxygen (O²⁻) atoms, forming HfO₆ and TiO₆ octahedra, respectively.^{[5][6]} These octahedra share corners and edges, creating a stable framework.^[5]

Table 2: Crystallographic Data

Parameter	Value	Source
Crystal System	Orthorhombic	^{[5][6]}
Space Group	P2 ₁ 2 ₁ 2 or Pbcn	^{[1][5][6]}
Lattice Parameters (a)	4.753 Å - 5.042 Å	^{[5][7]}
Lattice Parameters (b)	5.103 Å - 5.579 Å	^{[5][7]}
Lattice Parameters (c)	5.663 Å - 4.732 Å	^{[5][7]}
Unit Cell Volume	137.365 Å ³	^[5]

| Hf-O Bond Distance | 2.02 - 2.20 Å ^[5] |

Physical and Thermal Properties

The physical properties of HfTiO4 are highly dependent on its synthesis method and processing conditions. As a refractory ceramic, it exhibits high thermal stability.^[1] A key characteristic of hafnium titanate is its anisotropic thermal expansion; the expansion differs significantly along its crystallographic axes.^{[7][8]} The expansivity along the 'a' axis is large,

while it is negative along the 'b' axis at temperatures below 1073 K.[7][8] This anisotropy can lead to very low overall thermal expansion coefficients in certain compositions, which is advantageous for applications requiring high thermal shock resistance.[9]

Table 3: Thermal Properties

Property	Value	Temperature Range	Source
Heat Capacity (Cp) at 298 K	121.4 J K ⁻¹ mol ⁻¹	298 K	[7]
Percentage Linear Thermal Expansion (a-axis)	2.74%	298 - 1973 K	[7][8]
Percentage Linear Thermal Expansion (b-axis)	0.901% - 0.91%	298 - 1973 K	[7][8]
Percentage Linear Thermal Expansion (c-axis)	1.49% - 1.817%	298 - 1973 K	[7][8]

| Decomposition Temperature | Peritectic transformation at ~1980 °C | ~2253 K |[1] |

Electrical and Optical Properties

HfTiO₄ is a dielectric material, and its electrical properties, particularly its high dielectric constant (permittivity), have been a major focus of research for applications in electronic devices like capacitors and gate insulators.[2][10] The band gap of HfTiO₄ designates it as a wide-bandgap semiconductor or insulator.[6][11]

Table 4: Electrical and Optical Properties

Property	Value	Conditions/Notes	Source
Dielectric Constant (k)	~18.9 - 41.8	Varies with composition and frequency	[11][12]
Band Gap (Eg)	2.599 eV - 4.60 eV	DFT calculations tend to underestimate the value. Experimental values vary with synthesis.	[5][6][11]

| Refractive Index (real component) | 2.03 (as-deposited) to 2.16 (annealed) | For thin films [[1] |

Biomedical Potential

While HfTiO₄ itself is not a drug, its constituent elements and related compounds have been explored for biomedical applications. Hafnium is known for its biocompatibility and has shown promise in promoting osseointegration, making it a candidate for coatings on medical implants. [13][14][15] Similarly, titanium and its oxides are the gold standard for many biomedical implants due to their excellent biocompatibility and corrosion resistance.[16]

Hafnium titanate, as a stable ceramic, could potentially serve as a biocompatible, wear-resistant coating on metallic implants. Studies on Ti-Hf alloys have indicated that surface treatments can induce apatite-forming ability, a prerequisite for bone-bonding, and this ability is dependent on the Hf content.[17] The high stability of HfTiO₄ could be beneficial in preventing the release of metal ions into the body. Further research into the specific biological interactions and long-term biocompatibility of HfTiO₄ coatings and nanoparticles is warranted.

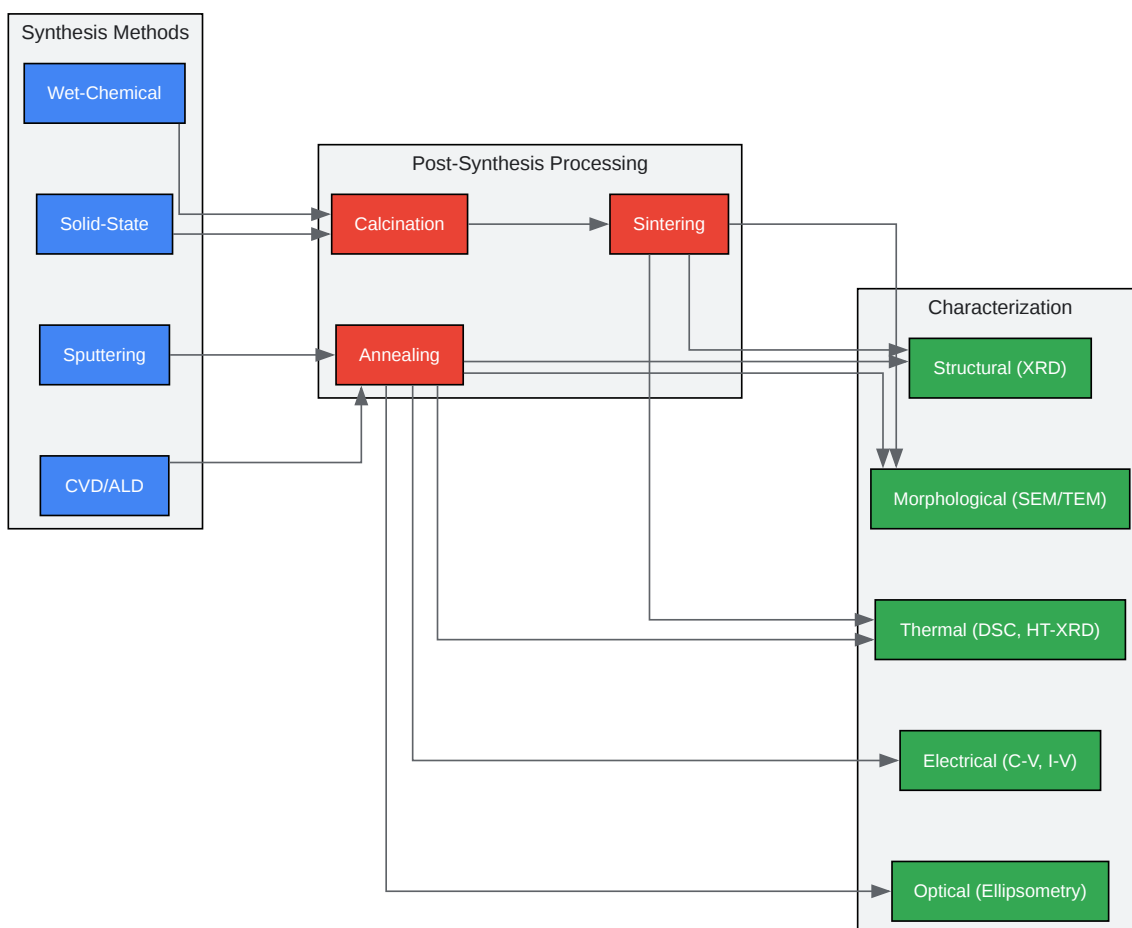
Experimental Protocols and Methodologies

The properties of HfTiO₄ are intrinsically linked to its synthesis and characterization methods.

Synthesis Methods

A variety of techniques have been employed to synthesize HfTiO₄ in different forms, from bulk powders to thin films.

- **Solid-State Reaction:** This conventional method involves mixing and calcining precursor oxides, typically HfO_2 and TiO_2 , at high temperatures (e.g., 1573 K for 12 hours) to form the HfTiO_4 phase.[\[1\]](#)[\[6\]](#)
- **Wet Chemical Methods (Sol-Gel):** These methods involve the hydrolysis and condensation of molecular precursors in a solution. For instance, a solution of hafnium and titanium precursors in nitric acid can be evaporated to dryness and then calcined at a lower temperature (e.g., 1073 K) compared to the solid-state route.[\[1\]](#)[\[7\]](#)
- **Chemical Vapor Deposition (CVD):** Used for depositing high-quality thin films, this technique involves the reaction of volatile precursor gases (e.g., Hf and Ti chlorides) on a substrate surface.[\[2\]](#)[\[10\]](#)
- **Atomic Layer Deposition (ALD):** A precision technique for depositing uniform, conformal thin films with atomic-layer control. It uses sequential, self-limiting surface reactions of precursors like HfCl_4 , TiCl_4 , and H_2O .[\[18\]](#)
- **Magnetron Sputtering:** A physical vapor deposition technique where atoms are ejected from a target material (Hf and Ti) and deposited onto a substrate to form a thin film.[\[6\]](#)



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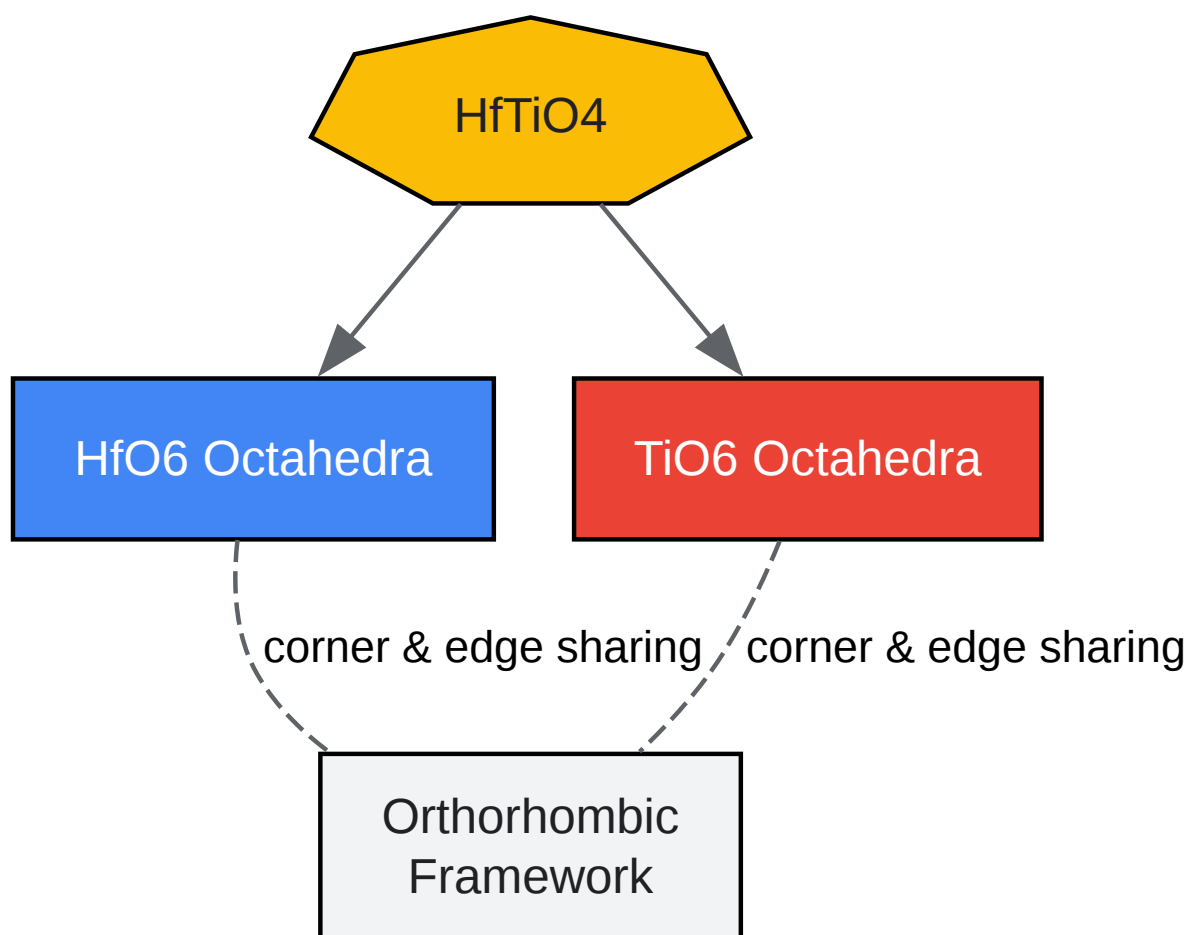
Caption: Experimental workflow for HfTiO₄ synthesis and characterization.

Characterization Techniques

- X-ray Diffraction (XRD): The primary technique for identifying the crystalline phase and determining lattice parameters of HfTiO₄. High-Temperature XRD (HT-XRD) is used to measure lattice parameter changes with temperature to calculate thermal expansion.[1][8]
- Differential Scanning Calorimetry (DSC): Used to measure the heat capacity of the material as a function of temperature.[1][7]
- Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) is used to study the surface morphology and microstructure, such as grain size and porosity.[6] Transmission

Electron Microscopy (TEM) provides higher resolution imaging of the crystal structure and interfacial layers in thin films.[2]

- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the constituent atoms (Hf, Ti, O).[6]
- Spectroscopic Ellipsometry (SE): An optical technique used to determine the band gap and refractive index of thin films.[11]
- Nanoindentation: Used to measure mechanical properties like hardness and elastic modulus of thin films and bulk ceramics.[6]



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Caption: Logical relationship of the HfTiO₄ crystal structure components.

Conclusion

Hafnium titanate (HfTiO_4) is a versatile ceramic material with a well-defined set of chemical and physical properties. Its high thermal stability, anisotropic thermal expansion, and high dielectric constant make it suitable for a range of demanding applications. For the biomedical and drug development fields, its inherent stability and the known biocompatibility of its constituent elements suggest potential as a novel coating material for implants, warranting further investigation into its biological performance. The ability to tune its properties through various synthesis and processing techniques allows for the tailoring of HfTiO_4 to specific application requirements.

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